2-Amino-6-fluorobenzothiazole
Overview
Description
2-Amino-6-fluorobenzothiazole is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Properties and Prodrug Development
2-Amino-6-fluorobenzothiazole and its derivatives exhibit potent antitumor properties. Their application in cancer therapy has been explored through the development of amino acid prodrugs to improve solubility and bioavailability. These prodrugs demonstrate significant efficacy against various cancer cell lines, including breast and ovarian cancers. The development of water-soluble prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 710305, 6d) has progressed to clinical evaluation phases due to their promising pharmaceutical properties and potent antiproliferative activity (Bradshaw et al., 2002); (Hutchinson et al., 2002).
Molecular Investigations
Extensive studies have been conducted on the molecular properties of this compound, including vibrational, nuclear magnetic resonance, and electronic spectral analyses. These studies provide insights into the compound’s structural parameters, chemical shifts, and electronic properties, which are crucial for understanding its biological activity and developing pharmaceutical applications (Arjunan et al., 2011).
Inhibitory Activity in Biological Systems
Research has shown that derivatives of this compound, particularly those with specific fluorine substitutions, can inhibit photosynthetic electron transport in biological systems. This inhibition indicates potential applications in studying or modulating biological processes related to photosynthesis and cellular energy production (Imramovský et al., 2014).
Interaction with β-Cyclodextrin
The interaction between this compound and β-cyclodextrin has been investigated, revealing the formation of inclusion complexes. This interaction is significant for understanding how this compound can be used in drug delivery systems and for enhancing its solubility and stability (Rajamohan et al., 2008).
Synthesis of Radiotracers for Imaging
Fluorinated 2-arylbenzothiazoles, including this compound derivatives, have been synthesized as potential PET cancer imaging agents. This research indicates potential applications in non-invasive imaging of cancers, enhancing the diagnosis and treatment monitoring of various cancer types (Wang et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been used in the synthesis of novel oxidovanadium(iv) complexes . These complexes are known to interact with various biological targets, suggesting that 2-Amino-6-fluorobenzothiazole may also interact with similar targets.
Mode of Action
It is known to be a component in the synthesis of oxidovanadium(IV) complexes , which suggests that it may interact with its targets through the formation of these complexes
Biochemical Pathways
As a component in the synthesis of oxidovanadium(IV) complexes , it may influence the pathways these complexes are involved in
Result of Action
As a component in the synthesis of oxidovanadium(IV) complexes , it may contribute to the effects these complexes have at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
2-Amino-6-fluorobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds . Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation in specific tissues can affect its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
6-fluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUXPZQUXVJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313051 | |
Record name | 2-Amino-6-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-40-3 | |
Record name | 2-Amino-6-fluorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 348-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Amino-6-fluorobenzothiazole?
A1: this compound (AFBT) is an organic compound with the molecular formula C7H5FN2S []. Spectroscopic studies, including vibrational, nuclear magnetic resonance, and electronic spectra, have been conducted to elucidate its structural properties [].
Q2: How does this compound interact with β-cyclodextrin?
A2: Research indicates that AFBT forms an inclusion complex with β-cyclodextrin (β-CDx) in aqueous solutions []. This interaction has been studied using steady-state and time-resolved fluorescence spectroscopy, revealing the stoichiometry and binding constant of the complex. Furthermore, FT-IR spectral data and SEM images of the solid complex confirm the formation of this inclusion complex [].
Q3: What is known about the crystal structure of this compound?
A3: Crystallographic studies show that AFBT crystals exhibit an amphiphilic layer-like structure. Within this structure, each amino substituent participates in hydrogen bonding, donating two protons and accepting one. The ring nitrogen atoms each accept one proton, while the fluorine atoms are not involved in hydrogen bonding [].
Q4: Has this compound been investigated for its biological activity?
A4: Yes, AFBT has been incorporated into the synthesis of various derivatives, particularly 1,3-pyrimidine derivatives, for exploring their potential as antimicrobial agents []. Specifically, these derivatives have been tested against bacterial strains such as B. subtilis, E. coli, P. aeruginosa, and S. aureus using the agar diffusion technique [].
Q5: Are there other applications of this compound in synthetic chemistry?
A5: Beyond its use in creating potential antimicrobial agents, AFBT serves as a building block for synthesizing various heterocyclic systems. For example, it has been utilized in the synthesis of 3,4-annelated coumarin systems, which hold potential applications in various fields [].
Q6: What computational chemistry approaches have been used to study this compound?
A6: Quantum chemical investigations have been employed to gain further insights into the properties of AFBT []. These computational studies complement the experimental spectroscopic data, providing a more comprehensive understanding of its electronic structure and reactivity.
Q7: Is there any research on this compound's interaction with specific biological targets?
A7: Interestingly, AFBT has been identified as a fragment (Fragment 7) that interacts with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. This interaction has been characterized through crystallography, providing structural insights into the binding mode [].
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